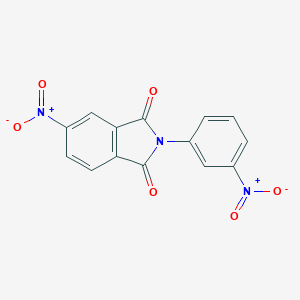
5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method is the nitration of a precursor isoindole compound followed by the introduction of a nitrophenyl group. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid, and the reactions are usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The process would require stringent control of reaction parameters to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Nitro derivatives with higher oxidation states.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with various functional groups replacing the nitro groups.
科学研究应用
Chemistry
In chemistry, 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound and its derivatives could be investigated for their potential therapeutic applications. For example, they might serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and dyes, due to its stable chemical structure and reactivity.
作用机制
The mechanism of action of 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro groups could play a crucial role in its reactivity and interaction with molecular targets.
相似化合物的比较
Similar Compounds
- 5-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione
- 5-nitro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- 5-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione may exhibit unique reactivity due to the position and number of nitro groups. This can influence its chemical behavior, making it suitable for specific applications where other compounds might not be as effective.
属性
分子式 |
C14H7N3O6 |
|---|---|
分子量 |
313.22g/mol |
IUPAC 名称 |
5-nitro-2-(3-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7N3O6/c18-13-11-5-4-10(17(22)23)7-12(11)14(19)15(13)8-2-1-3-9(6-8)16(20)21/h1-7H |
InChI 键 |
XVSPRQFWTJWFKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


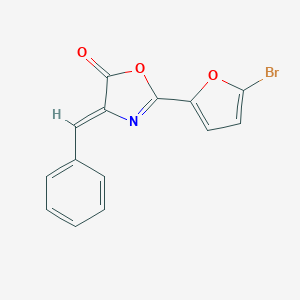
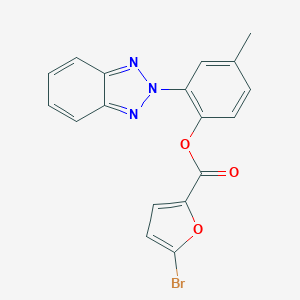
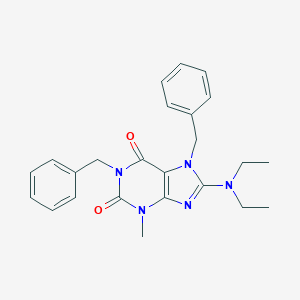
![3-methyl-8-[2-(1-methylethylidene)hydrazino]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414379.png)

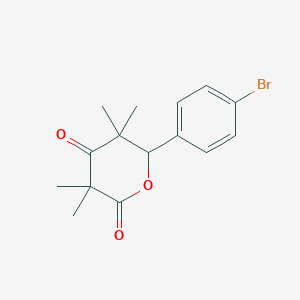
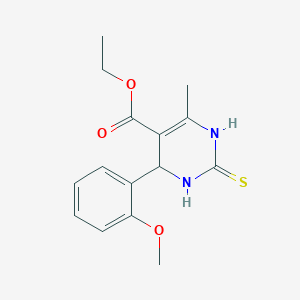
![Butyl 4-({6-[4-(butoxycarbonyl)anilino]-5-nitro-2-methyl-4-pyrimidinyl}amino)benzoate](/img/structure/B414386.png)
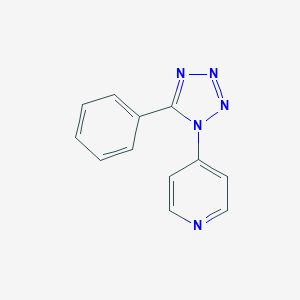
![N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine](/img/structure/B414390.png)
![3-(2-furyl)-N-{2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B414393.png)
![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B414394.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414395.png)
![2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B414399.png)
